molecular formula C22H18N2O3S2 B2734764 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 868676-52-2

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B2734764
CAS No.: 868676-52-2
M. Wt: 422.52
InChI Key: LDYNUQMYVUEJNR-UHFFFAOYSA-N
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Description

The compound “3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a benzenesulfonyl group and a propanamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the amide group. The benzothiazole and benzenesulfonyl moieties are likely to contribute to the planarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, benzenesulfonyl, and propanamide groups. Each of these functional groups can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, compounds containing benzothiazole, benzenesulfonyl, and propanamide groups are likely to be solid at room temperature .

Scientific Research Applications

Antitumor Activity

A series of compounds bearing the benzenesulfonamide moiety, including structures similar to 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable activity and selectivity toward certain cancer cell lines, highlighting their potential as antitumor agents (Sławiński & Brzozowski, 2006).

Enzyme Inhibition

Benzenesulfonamide derivatives have been investigated as inhibitors of enzymes such as kynurenine 3-hydroxylase. These inhibitors play a crucial role in neuroprotection by modulating the kynurenine pathway, which is significant in various neurodegenerative diseases (Röver et al., 1997).

Genotoxic Potential

Studies on copper(II) complexes with benzenesulfonamide derivatives have revealed their ability to cleave DNA, indicating a genotoxic potential. This characteristic could be harnessed for therapeutic applications, particularly in targeting cancer cells (González-Álvarez et al., 2006).

Photodynamic Therapy

New compounds with benzenesulfonamide groups have been developed for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective therapy (Pişkin et al., 2020).

Environmental Occurrence

Research has also focused on the occurrence of benzenesulfonamides in the environment, studying their persistence and effects as emerging organic pollutants. This research is crucial for understanding the environmental impact and developing strategies for pollution control (Herrero et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, the benzothiazole moiety is found in various therapeutic agents and is known to exhibit a wide range of biological activities .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, reducing side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-21(14-15-29(26,27)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)28-22/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYNUQMYVUEJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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